2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Overview
Description
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a chemical compound known for its role as a proton pump inhibitor. It is widely used in the treatment of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. This compound works by inhibiting the enzyme H+/K±ATPase in the stomach lining, thereby reducing the production of gastric acid .
Mechanism of Action
Target of Action
The primary target of this compound, also known as Omeprazole , is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly referred to as the proton pump . This enzyme system is located at the secretory surface of the gastric parietal cell .
Mode of Action
Omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This effect is dose-related and leads to inhibition of both basal and stimulated acid secretion, irrespective of the stimulus .
Biochemical Pathways
The compound acts on the biochemical pathway involving the gastric H,K-ATPase . By covalently binding to this enzyme, it inhibits the final step in gastric acid production, thereby reducing gastric acidity .
Pharmacokinetics
The pharmacokinetics of Omeprazole involves its accumulation in the acidic space of the secretory canaliculus of the stimulated parietal cell in the stomach . The compound is a weak base, enabling it to accumulate in this space. Once gastric acid is secreted, the extracellular lumen of the canaliculus achieves a low pH, predicting a significant accumulation of the compound in this space .
Result of Action
The result of Omeprazole’s action is the inhibition of gastric acid secretion . This is achieved through its irreversible binding to the gastric H,K-ATPase, which inhibits the enzyme and thus reduces gastric acidity .
Action Environment
The action of Omeprazole is influenced by the environment within the stomach. The compound is an acid-activated prodrug that binds covalently to gastric H,K-ATPase, resulting in acid secretion inhibition . The acidic environment of the stomach is crucial for the activation and effectiveness of Omeprazole .
Biochemical Analysis
Biochemical Properties
The compound, 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is known to interact with various enzymes and proteins. It is a cell-permeable pyridyl methylsulfinyl benzimidazole compound that acts as a selective proton pump inhibitor . This suggests that it may interact with enzymes such as H+/K+ ATPase, which is responsible for the final step in gastric acid secretion .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a proton pump inhibitor. It can influence cell function by altering the pH balance within the cell, which can impact various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the proton pump, specifically the H+/K+ ATPase enzyme. By inhibiting this enzyme, it prevents the final step in gastric acid production, thereby reducing gastric acidity . This effect is dose-related up to a daily dose of 20 to 40 mg .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At therapeutic doses, it effectively inhibits gastric acid secretion, but at higher doses, it may cause adverse effects .
Metabolic Pathways
It is known that the compound is metabolized in the liver, with the majority of the dose being eliminated in urine as metabolites .
Transport and Distribution
Given its role as a proton pump inhibitor, it is likely to be distributed to areas where H+/K+ ATPase enzymes are present .
Subcellular Localization
The subcellular localization of this compound is likely to be in the vicinity of the H+/K+ ATPase enzyme, which is typically found in the gastric parietal cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole involves several steps. One common method includes the oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]benzimidazole using 3-chloroperoxybenzoic acid in ethyl acetate. This reaction is typically carried out at temperatures between -10°C and 5°C . The crude product is then purified through dissolution and reprecipitation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in ethyl acetate.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of proton pump inhibitors.
Biology: Investigated for its effects on cellular processes related to acid secretion.
Medicine: Extensively studied for its therapeutic effects in treating acid-related diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: A similar proton pump inhibitor with a slightly different molecular structure.
Lansoprazole: Another proton pump inhibitor used for similar therapeutic purposes.
Pantoprazole: Known for its longer duration of action compared to other proton pump inhibitors
Uniqueness
2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is unique due to its specific binding affinity and selectivity for the H+/K±ATPase enzyme. Its effectiveness in reducing gastric acid production and its relatively short half-life make it a preferred choice for certain medical conditions .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPIZHFGBVEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148345 | |
Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-60-0 | |
Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73590-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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